molecular formula C13H11ClN2O B2987461 N-(4-aminophenyl)-3-chlorobenzamide CAS No. 123098-38-4; 1591178-79-8

N-(4-aminophenyl)-3-chlorobenzamide

Cat. No.: B2987461
CAS No.: 123098-38-4; 1591178-79-8
M. Wt: 246.69
InChI Key: QWHNNYUNGVIXJA-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-3-chlorobenzamide (CAS: 123098-38-4) is a benzamide derivative characterized by a 3-chlorobenzoyl group linked to a 4-aminophenyl moiety via an amide bond. This structure combines an electron-withdrawing chlorine substituent (meta to the amide) and an electron-donating amino group (para to the amide), creating unique electronic and steric properties. It is synthesized via reactions involving 3-chlorobenzoyl chloride and 4-aminophenylamine, often in the presence of bases like triethylamine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHNNYUNGVIXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Positions CAS Number Key Properties/Applications
N-(4-Aminophenyl)-3-chlorobenzamide 3-Cl (benzamide), 4-NH₂ (phenyl) 123098-38-4 Potential bioactivity (inferred)
N-(4-Aminophenyl)-4-chlorobenzamide 4-Cl (benzamide), 4-NH₂ (phenyl) 23600-46-6 Higher symmetry; possible altered solubility
N-(3-Aminophenyl)-4-chlorobenzamide 4-Cl (benzamide), 3-NH₂ (phenyl) 905811-04-3 Meta-amino group may reduce conjugation
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide 4-NO₂ (benzamide), 3-Cl,4-CH₃ (phenyl) 196875-95-3 Nitro group enhances electron withdrawal
4-(Aminomethyl)-N-(2-chlorophenyl)benzamide 2-Cl (phenyl), NH₂-CH₂ (benzamide) - Aminomethyl group improves flexibility

Key Observations :

  • Chlorine Position: The meta-chloro in the target compound vs. para-chloro in N-(4-Aminophenyl)-4-chlorobenzamide alters electronic effects.
  • Amino Group Placement: The para-amino group in the target compound maximizes conjugation with the amide bond, enhancing hydrogen-bonding capacity compared to meta-substituted analogues (e.g., N-(3-Aminophenyl)-4-chlorobenzamide) .
  • Functional Group Variations: Substituting the amino group with nitro (e.g., N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide) introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions but reduce bioavailability due to decreased solubility .

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